REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH2:7][OH:8])=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:4]=[CH:3]1>O1CCOCC1.[O-2].[O-2].[Mn+4]>[CH3:1][N:2]1[C:6]([CH:7]=[O:8])=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:4]=[CH:3]1 |f:2.3.4|
|
Name
|
|
Quantity
|
5.75 g
|
Type
|
reactant
|
Smiles
|
CN1C=NC(=C1CO)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN1C=NC(=C1CO)C1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
11.5 g
|
Type
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catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature overnight
|
Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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was reheated to 80° C.
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
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Type
|
WASH
|
Details
|
the cake washed well with acetone
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Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica eluting with EtOAc:hexane (50:50 to 100:0)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=NC(=C1C=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |